molecular formula C18H15NO4 B14654645 2-(4-Acetylphenyl)-alpha-methyl-5-benzoxazoleacetic acid CAS No. 51234-37-8

2-(4-Acetylphenyl)-alpha-methyl-5-benzoxazoleacetic acid

Cat. No.: B14654645
CAS No.: 51234-37-8
M. Wt: 309.3 g/mol
InChI Key: RINYHQOSGRLIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetylphenyl)-alpha-methyl-5-benzoxazoleacetic acid is a complex organic compound that features a benzoxazole ring fused with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetylphenyl)-alpha-methyl-5-benzoxazoleacetic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylboronic acid with alpha-methyl-5-benzoxazoleacetic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic medium.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher substrate concentrations, and continuous flow reactors to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.

    Reduction: Reduction of the acetyl group can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoxazole derivatives.

Scientific Research Applications

2-(4-Acetylphenyl)-alpha-methyl-5-benzoxazoleacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenyl)-alpha-methyl-5-benzoxazoleacetic acid involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the acetyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity .

Comparison with Similar Compounds

  • **2-(4-Ethylphenyl)-

Properties

CAS No.

51234-37-8

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

2-[2-(4-acetylphenyl)-1,3-benzoxazol-5-yl]propanoic acid

InChI

InChI=1S/C18H15NO4/c1-10(18(21)22)14-7-8-16-15(9-14)19-17(23-16)13-5-3-12(4-6-13)11(2)20/h3-10H,1-2H3,(H,21,22)

InChI Key

RINYHQOSGRLIMH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C(=O)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.